molecular formula C16H14ClN3O4S B2787339 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine CAS No. 1023875-66-2

((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine

Cat. No.: B2787339
CAS No.: 1023875-66-2
M. Wt: 379.82
InChI Key: JYFNZFPAQODJAH-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine is a chemical compound of significant interest in pharmaceutical and organic chemistry research. This molecule features a unique hybrid structure, combining an indole moiety with a chloronitrophenylsulfonamide group. The indole scaffold is a near-ubiquitous component in biologically active compounds and is considered a privileged structure in drug discovery due to its presence in a wide range of therapeutics . Indole derivatives are extensively researched for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties . The specific structural configuration of this compound makes it a valuable intermediate for medicinal chemists aiming to develop novel therapeutic agents. It is particularly suited for use in structure-activity relationship (SAR) studies , the synthesis of more complex molecular libraries, and as a building block in the exploration of new pharmacological targets. Researchers can utilize this high-purity compound to probe its potential mechanism of action, which may involve interactions with various enzymes or receptors, given the known reactivity of its functional groups. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-12-5-6-16(15(9-12)20(21)22)25(23,24)19-8-7-11-10-18-14-4-2-1-3-13(11)14/h1-6,9-10,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFNZFPAQODJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenylsulfonyl chloride. This intermediate is then reacted with 2-indol-3-ylethylamine under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride for the sulfonylation step and various bases to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its indole moiety is particularly interesting due to its presence in many biologically active compounds, including neurotransmitters and hormones.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and electronic features of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine with related sulfonamides:

Compound Name / CAS Key Substituents Electronic Effects Potential Applications
This compound 4-Cl, 2-NO₂, indole-ethylamine Strong electron-withdrawing (NO₂, Cl), acidic NH Enzyme inhibition, bioconjugation
415963-24-5 4-Cl, thienylmethoxy, indole-hydrazine Moderate electron-withdrawing (Cl), π-π interactions (thienyl) Photodynamic therapy, ligand design
((4-(tert-Butyl)phenyl)sulfonyl)tryptophan tert-butyl, tryptophan Electron-donating (tert-butyl), bulky Protein binding, lipophilicity enhancement
380608-42-4 Methylethyl sulfonyl, aminoethylphenyl Steric hindrance (methylethyl), basic NH₂ Drug delivery, membrane permeability

Key Observations :

  • Indole moieties (common in the target compound and 415963-24-5) may facilitate binding to tryptophan-associated enzymes or receptors .
  • Bulky substituents (e.g., tert-butyl in ((4-(tert-butyl)phenyl)sulfonyl)tryptophan) improve lipophilicity but may reduce solubility .

Physicochemical Properties

  • Acidity: The nitro group in the target compound lowers the pKa of the sulfonamide NH compared to non-nitrated analogues (e.g., ((4-(tert-butyl)phenyl)sulfonyl)tryptophan) .
  • Stability : Sulfonamides are generally resistant to hydrolysis under basic conditions, but the nitro group may introduce photodegradation risks absent in 380608-42-4 .

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)(2-indol-3-ylethyl)amine is a complex organic compound characterized by its unique combination of functional groups, which include a sulfonyl group, a chloro-nitrophenyl moiety, and an indole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₆H₁₄ClN₃O₄S
  • Molecular Weight : 379.82 g/mol
  • CAS Number : 1023875-66-2

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for drug development and biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can engage in non-covalent interactions, including hydrogen bonding and π-π stacking, which modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer properties.

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, the indole moiety is known to influence pathways involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Modulation of immune responses.

Anti-inflammatory Effects

Similar compounds have demonstrated significant anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and mediators. The chloro-nitrophenyl group may enhance this activity by affecting signaling pathways related to inflammation.

Case Studies

  • Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various indole derivatives for their anticancer properties. The results indicated that modifications to the indole structure could enhance cytotoxicity against specific cancer cell lines .
  • Mechanistic Insights : Research focusing on the mechanism of action revealed that compounds similar to this compound could inhibit key enzymes involved in inflammatory pathways, suggesting a potential therapeutic application in treating inflammatory diseases .
  • Safety Profile : While investigating the safety profile, it was noted that this compound might cause skin irritation and allergic reactions upon exposure, emphasizing the need for caution in handling .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
(4-Chloro-2-nitrophenyl)sulfonyl chloridePrecursorUsed in synthesis; limited biological activity
2-Indol-3-ylethylamineNeurotransmitter modulationExhibits neuroprotective effects
Indole derivativesAnticancerVarious derivatives show cytotoxic effects against cancer cells

Q & A

Q. What experimental controls ensure stability under high-temperature/pH conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (>200°C) in N₂ atmosphere .
  • pH Stability : Incubate in buffers (pH 1–13) for 24h, followed by HPLC-UV to detect hydrolysis products (e.g., free indole or sulfonic acid) .

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